molecular formula C22H28N2O4S B2559370 4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 946373-02-0

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B2559370
CAS No.: 946373-02-0
M. Wt: 416.54
InChI Key: AULOJUKQQKAYBU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a high-purity sulfonamide compound featuring a tetrahydroquinoline scaffold, designed for research applications in chemical biology and drug discovery. This molecule contains multiple pharmacologically significant motifs, including a benzenesulfonamide group linked to a 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline system through an amine bridge, with additional 4-ethoxy and 3-methyl substitutions on the benzene ring. The structural architecture of this compound shares characteristics with sulfonamide derivatives documented in patent literature for targeted biological activity . The tetrahydroquinoline scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse pharmacological properties. The specific substitution pattern with an isobutyl group at the 1-position and an oxo group at the 2-position may influence the compound's conformational stability and interaction with biological targets. Meanwhile, the 4-ethoxy-3-methylbenzenesulfonamide component provides additional structural features that may contribute to target binding affinity and selectivity. Researchers can explore this compound as a potential modulator of various biological pathways, with sulfonamide-containing compounds demonstrating activity across multiple target classes . The presence of both sulfonamide and tetrahydroquinoline pharmacophores suggests potential research applications in studying ion channel modulation , enzyme inhibition , or receptor binding activity . Compounds with similar structural features have been investigated for their potential effects on TRPM8 receptors , ULK1 inhibition , and aldosterone receptor regulation , providing multiple research directions for this novel chemical entity. The molecular properties, including hydrogen bond donor/acceptor counts and polar surface area, can be predicted based on the structural composition, facilitating research into its pharmacokinetic characteristics. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and confirm compound identity through analytical methods before use in experimental systems.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULOJUKQQKAYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core can then be functionalized with various substituents, including the isobutyl group and the sulfonamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Dihydroquinoline derivatives

  • Substitution: : Various substituted sulfonamides

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of quinoline derivatives.

  • Medicine: : Investigating the compound's potential as a therapeutic agent.

  • Industry: : Use in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if used as a therapeutic agent, it might interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 4-ethoxy-3-methylbenzenesulfonamide : Enhances lipophilicity and hydrogen-bonding capacity (via sulfonamide NH and SO₂ groups).

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Groups
Target Compound C₂₀H₂₅N₃O₄S ~419.5 4-ethoxy, 3-methyl, isobutyl Sulfonamide (NH, SO₂), ethoxy O
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-THQ-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide C₂₂H₂₅N₃O₂ 363.45 Methyl, propionamide, tetrahydroisoquinolin Amide (NH, CO), oxo group
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide C₁₀H₁₁ClNO₃S 260.72 Chloroacetyl, methanesulfonamide Sulfonamide (NH, SO₂), chloro

Key Observations :

  • The target compound’s higher molecular weight (~419.5 g/mol) compared to analogs (e.g., 363.45 g/mol in ) reflects the ethoxy and isobutyl substituents.
  • Unlike the propionamide in , the target’s sulfonamide group offers stronger hydrogen-bond acceptor/donor capacity, which may influence solubility or protein interactions .
Hydrogen Bonding and Crystal Packing

Evidence from hydrogen-bonding studies () suggests that sulfonamide derivatives often form robust intermolecular networks via NH···O and SO₂···H interactions. For example:

  • The sulfonamide NH in the target compound could act as a donor to carbonyl or ether oxygen atoms in adjacent molecules.
  • The ethoxy oxygen may participate in weak C–H···O bonds, influencing crystal packing or solubility.

In contrast, the amide-containing analog from relies on NH···O (amide) and ketone interactions, which are less directional than sulfonamide-based bonds. This difference could lead to distinct crystallographic behaviors, as inferred from software like SHELX () or ORTEP-3 ().

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Ethoxy group : Provides solubility and can influence pharmacokinetics.
  • Tetrahydroquinoline moiety : Known for various biological activities, including anti-cancer properties.
  • Sulfonamide group : Often associated with antimicrobial activity.

Molecular Formula

The molecular formula of the compound is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S.

Physical Properties

PropertyValue
Molecular Weight356.46 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Anticancer Properties

Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer activity. For instance, a related study demonstrated that derivatives of tetrahydroquinoline showed potent inhibition of cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific types of cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on a similar sulfonamide derivative showed an IC50 value of approximately 0.58 μM against pancreatic cancer cells, indicating strong cytotoxic potential. The compound's mechanism involved the inhibition of mitochondrial function, leading to reduced ATP production under glucose-deprived conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzene ring and modifications to the tetrahydroquinoline moiety can significantly affect both potency and selectivity. For instance, introducing electron-withdrawing groups may enhance interaction with biological targets .

Toxicity and Safety Profile

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